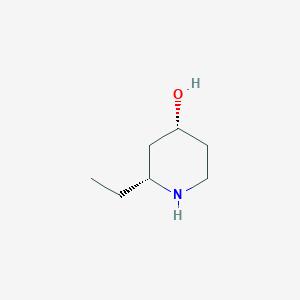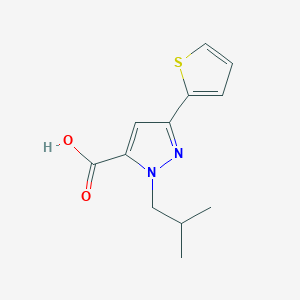
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound features a chloro group at position 4, a 5-methylfuran-2-yl group at position 6, and amino groups at positions 2 and 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine can be achieved through various synthetic routes. One common method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H₂O₂) in the presence of a cobalt ferrite (CoFe₂O₄) magnetic nanocatalyst under reflux conditions . Another approach includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly involving the furan ring and amino groups.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd) catalysts for Suzuki–Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological studies: It serves as a tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: A perhalogenated pyrimidine derivative used in nucleophilic aromatic substitution reactions.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A compound with strong antitumor activity and dual CDK6 and CDK9 inhibition.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of CDK2 inhibitors with potent anticancer activity.
Uniqueness
4-Chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 5-methylfuran-2-yl group enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
4-chloro-6-(5-methylfuran-2-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C9H9ClN4O/c1-4-2-3-5(15-4)7-6(11)8(10)14-9(12)13-7/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI Key |
GWIHCJAOFGGWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)

![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)









